![molecular formula C9H15NO4 B1331622 Boc-D-Homoserine lactone CAS No. 67198-86-1](/img/structure/B1331622.png)
Boc-D-Homoserine lactone
Overview
Description
Boc-D-Homoserine lactone is a chemical compound with the molecular formula C9H15NO4 . It has an average mass of 201.220 Da and a monoisotopic mass of 201.100113 Da . It is also known by other names such as ®-tert-Butyl 2-oxotetrahydrofuran-3-ylcarbamate .
Molecular Structure Analysis
The molecular structure of Boc-D-Homoserine lactone is complex, with one defined stereocentre . The structure includes a carbamate group (OC(=O)N) and a 2-oxotetrahydrofuran group, both of which contribute to its unique properties .
Chemical Reactions Analysis
Homoserine lactones, including Boc-D-Homoserine lactone, can undergo various chemical reactions. For instance, they can be enzymatically degraded by quorum quenching lactonases, disrupting bacterial signaling .
Physical And Chemical Properties Analysis
Boc-D-Homoserine lactone has a molecular weight of 201.22 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its XLogP3-AA, a measure of its lipophilicity, is 1 .
Scientific Research Applications
Intermediate in Anti-Tumor Drugs
It serves as an important intermediate in the preparation of anti-tumor drugs like L-paraccanavaline, contributing to cancer research and treatment .
S-adenylate Methionine Synthesis
This compound is also used in the synthesis of S-adenylate methionine, a molecule with significant applications in biochemistry and medicine .
Safety and Hazards
When handling Boc-D-Homoserine lactone, it is advised to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Mechanism of Action
Target of Action
Boc-D-Homoserine lactone, a derivative of homoserine lactone, primarily targets the quorum sensing system of bacteria . Quorum sensing is a bacterial communication mechanism that allows bacteria to sense their population density and coordinate their behavior accordingly . The primary targets within this system are the LuxI-type enzymes that synthesize homoserine lactone molecules and the LuxR-type proteins that bind to these molecules to regulate gene expression .
Mode of Action
Boc-D-Homoserine lactone interacts with its targets by inhibiting the quorum sensing of bacteria . It achieves this by blocking the expression of harmful genes without interfering with the normal physiological activities of bacteria . This interaction results in bacteria losing their ability to cause diseases .
Biochemical Pathways
The affected biochemical pathway is the quorum sensing pathway . When the population density of bacteria reaches a certain threshold, the homoserine lactone molecules bind to the LuxR-type proteins, leading to changes in gene expression . By inhibiting this process, Boc-D-Homoserine lactone disrupts the coordination among bacteria, affecting their ability to form biofilms and produce virulence factors .
Pharmacokinetics
Its molecular formula is c9h15no4 , and it has a molecular weight of 201.22 Da
Result of Action
The result of Boc-D-Homoserine lactone’s action is the inhibition of bacterial quorum sensing . This leads to a decrease in the production of virulence factors and biofilms, which are crucial for bacterial pathogenicity . Therefore, Boc-D-Homoserine lactone can potentially be used as a bacteriostatic agent .
Action Environment
The action of Boc-D-Homoserine lactone can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of homoserine lactone molecules . Additionally, the presence of other bacterial species and their secreted molecules can also impact the efficacy of Boc-D-Homoserine lactone.
properties
IUPAC Name |
tert-butyl N-[(3R)-2-oxooxolan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWMFJMYEKHYKG-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350875 | |
Record name | Boc-D-Homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Homoserine lactone | |
CAS RN |
67198-86-1 | |
Record name | Boc-D-Homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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